molecular formula C10H13FN2 B13322856 (R)-4-Fluoro-3-(pyrrolidin-2-yl)aniline

(R)-4-Fluoro-3-(pyrrolidin-2-yl)aniline

Cat. No.: B13322856
M. Wt: 180.22 g/mol
InChI Key: IPRHKWJMECRYHH-SNVBAGLBSA-N
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Description

(R)-4-Fluoro-3-(pyrrolidin-2-yl)aniline is a fluorinated aniline derivative featuring a pyrrolidine ring at the 3-position of the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to proteasome inhibitors and other bioactive molecules, where the fluorine atom enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

4-fluoro-3-[(2R)-pyrrolidin-2-yl]aniline

InChI

InChI=1S/C10H13FN2/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,12H2/t10-/m1/s1

InChI Key

IPRHKWJMECRYHH-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)N)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the fluorine and aniline groups .

Industrial Production Methods

Industrial production methods for ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-3-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

®-4-Fluoro-3-(pyrrolidin-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Fluoro-3-(pyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolidine ring can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares (R)-4-Fluoro-3-(pyrrolidin-2-yl)aniline with five structurally related compounds, highlighting key differences in substituents, stereochemistry, and biological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
This compound (Target) C₁₀H₁₂FN₂ 178.22 (estimated) - Fluoro at 4-position
- (R)-pyrrolidine at 3-position
Potential proteasome inhibitor; stereochemistry critical for target binding
(R)-4-Fluoro-3-(3-(3-methylmorpholino)-imidazo[1,2-a]pyrimidin-7-yl)aniline C₁₉H₂₂FN₅O 367.41 - Imidazo-pyrimidine core
- 3-methylmorpholino substituent
Preclinical proteasome inhibitor candidate; enhanced potency due to extended heterocyclic system
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₇Cl₂N₃ 244.09 - Chloro at 4- and 6-positions
- Pyrimidine ring
Lower electronegativity vs. fluoro analogs; reduced metabolic stability
4-Fluoro-2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline C₁₂H₁₇FN₂O 224.27 - Methoxymethyl-pyrrolidine
- Fluoro at 4-position
Improved solubility due to polar methoxymethyl group; potential reduced membrane permeability
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C₁₃H₁₈FN₂O 252.30 - (S)-stereochemistry
- Hydroxyl and methylamino groups
Enantiomeric differences may alter receptor binding; example of stereochemical impact
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline C₁₂H₉FN₄O 260.23 - Pyrazolo-pyridine core
- Ether linkage
Enhanced π-π stacking potential; solubility challenges due to planar heterocycle

Key Findings from Comparative Studies

Role of Fluorine : The 4-fluoro substituent in the target compound improves metabolic stability compared to chloro analogs (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline) . Fluorine’s electronegativity also enhances binding affinity in enzyme inhibition .

Stereochemical Impact : The (R)-configuration in the target compound contrasts with the (S)-enantiomer in ’s derivative. Such stereochemical differences can lead to divergent biological activities, as seen in chiral drug candidates .

Pyrazolo-pyridine in introduces a rigid planar system, which may hinder membrane permeability despite offering strong target engagement .

Solubility vs. Permeability : Methoxymethyl-pyrrolidine () improves aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity .

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